Quantifiable C–Cl Bond Fragmentation Rate Distinguishes 4-(P-Chlorostyryl)pyridine from Non-Halogenated Analogs Under Reductive Conditions
Under reductive electrochemical conditions, the radical anion of 4-(P-Chlorostyryl)pyridine undergoes unimolecular C–Cl bond fragmentation to generate 4-styrylpyridine with a first-order rate constant (k) of 1.5 ± 0.4 s⁻¹ at 296 K in dimethylformamide, whereas the 3-chloro isomer is only slowly destroyed by protonation and no fragmentation is observed for the unsubstituted 4-styrylpyridine [1]. At 252 K, fragmentation is completely suppressed before protonation destroys the radical anion.
| Evidence Dimension | Rate constant (k) for carbon–halogen bond fragmentation in the radical anion at 296 K |
|---|---|
| Target Compound Data | k = 1.5 ± 0.4 s⁻¹ (4-(4-chlorostyryl)pyridine) |
| Comparator Or Baseline | k ≈ 0 s⁻¹: 4-styrylpyridine (no C–halogen bond to fragment); 4-(3-chlorostyryl)pyridine (slow destruction by protonation, no detectable fragmentation) |
| Quantified Difference | At least a 3.75-fold increase in decay rate relative to 3-chloro isomer (assuming slow protonation rate << k); fragmentation pathway is entirely absent in non-halogenated analog |
| Conditions | Dimethylformamide, 296 K, radical anion generated via electrochemical reduction; also tested at 252 K (no fragmentation detected) |
Why This Matters
This quantifiable and tunable C–Cl fragmentation rate enables the use of 4-(P-Chlorostyryl)pyridine as a redox-active precursor for in situ generation of 4-styrylpyridine in electrosynthetic or mechanistic studies, a capability absent in non-halogenated analogs.
- [1] Alwair, K., Grimshaw, J. Electrochemical reactions. Part XIV. Carbon–halogen bond fragmentation in the radical anions from 4-(chlorostyryl)pyridines. Factors which determine the rate of such fragmentations. J. Chem. Soc., Perkin Trans. 2, 1150–1154 (1973). https://doi.org/10.1039/P29730001150. View Source
